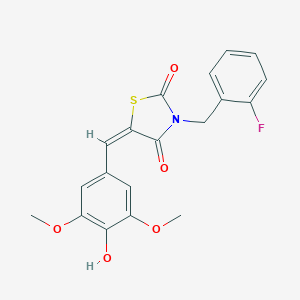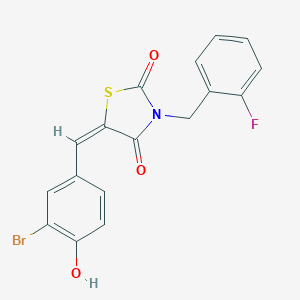![molecular formula C16H10N2O3S B305797 2-{[5-(2-Furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzonitrile](/img/structure/B305797.png)
2-{[5-(2-Furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(2-Furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FTM or FTM-CN, and it is a thiazolidine derivative that exhibits excellent biological activity.
Mecanismo De Acción
The mechanism of action of FTM-CN is still under investigation. However, it is believed that the compound exerts its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. FTM-CN has also been shown to inhibit the activity of various enzymes, including COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
FTM-CN has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that FTM-CN can inhibit the growth of cancer cells and induce apoptosis. Additionally, FTM-CN has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of FTM-CN is its excellent biological activity, which makes it a promising candidate for various scientific studies. However, FTM-CN is also relatively unstable and can degrade over time, which can limit its use in some applications. Additionally, FTM-CN can be challenging to synthesize in large quantities, which can make it expensive to use in some studies.
Direcciones Futuras
There are several future directions for the study of FTM-CN. One area of research involves investigating the potential of FTM-CN as a therapeutic agent for various diseases. Another potential direction is to explore the use of FTM-CN in combination with other compounds to enhance its biological activity. Additionally, further studies are needed to elucidate the mechanism of action of FTM-CN and to identify potential side effects or limitations of its use.
Métodos De Síntesis
The synthesis of FTM-CN involves the reaction of 2-furylmethylene-2,4-dioxothiazolidine with benzyl cyanide under basic conditions. The resulting compound is then purified using column chromatography to obtain the pure product. This method is relatively simple and efficient, making it a popular approach for synthesizing FTM-CN.
Aplicaciones Científicas De Investigación
FTM-CN has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit excellent anti-inflammatory, antioxidant, and anticancer properties. Additionally, FTM-CN has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
2-{[5-(2-Furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzonitrile |
|---|---|
Fórmula molecular |
C16H10N2O3S |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
2-[[(5E)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzonitrile |
InChI |
InChI=1S/C16H10N2O3S/c17-9-11-4-1-2-5-12(11)10-18-15(19)14(22-16(18)20)8-13-6-3-7-21-13/h1-8H,10H2/b14-8+ |
Clave InChI |
ROBSKVRFSDRCIM-RIYZIHGNSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)CN2C(=O)/C(=C\C3=CC=CO3)/SC2=O)C#N |
SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC=CO3)SC2=O)C#N |
SMILES canónico |
C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC=CO3)SC2=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B305714.png)
![2-{(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B305716.png)
![N-(3-chloro-4-methylphenyl)-2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B305718.png)
![4-({3-[2-(3-Chloro-4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B305719.png)


methyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B305722.png)
![4,4'-[(3-ethoxy-5-iodo-4-methoxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B305723.png)
![5-Methyl-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[1-(1-naphthalenylmethyl)-3-indolyl]methyl]-1,2-dihydropyrazol-3-one](/img/structure/B305724.png)
![4-[(3,5-diiodo-4-isopropoxyphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B305725.png)
![1-Acetyl-17-(5-chloro-2-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B305726.png)
![N-(2,6-dimethylphenyl)-2-[5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B305727.png)
![(5E)-3-(4-fluorobenzyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B305728.png)
![2-[(5E)-5-(5-chloro-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B305733.png)